

An In-depth Technical Guide to the Physicochemical Properties of Macquarimicin A

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin A is a novel antibiotic belonging to the macrolide class of natural products.[1] It was first isolated from the fermentation broth of the microorganism Micromonospora chalcea.[2] Beyond its modest antibacterial activity, **Macquarimicin A** has garnered significant interest as a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in the sphingomyelin signaling pathway.[2][3] This inhibition highlights its potential as a valuable tool for studying cellular signaling and as a lead compound in the development of therapeutics targeting pathways involving ceramide metabolism. This guide provides a comprehensive overview of the physicochemical properties of **Macquarimicin A**, detailed experimental protocols for its isolation and synthesis, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of **Macquarimicin A** are summarized in the tables below. These properties are crucial for its handling, formulation, and interpretation of biological activity data.



Property	Value	Reference
Molecular Formula	C19H22O5	[1]
Molecular Weight	330.37 g/mol	[1]
Appearance	Amorphous white powder	Munakata et al., 2003
Melting Point	163-165 °C	Munakata et al., 2003

Table 1: General Physicochemical Properties of Macquarimicin A.

Solvent	Solubility	Reference
Methanol	Soluble	Inferred from analytical procedures
Chloroform	Soluble	Inferred from analytical procedures
Dimethyl Sulfoxide (DMSO)	Soluble	Inferred from biological assay protocols
Water	Poorly soluble	General property of macrolides

Table 2: Solubility Profile of **Macquarimicin A**. Specific quantitative solubility data is not widely reported in the literature; this information is inferred from common laboratory practices in published studies.

Spectral Data

The structural elucidation of **Macquarimicin A** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for synthetic (+)-**Macquarimicin A**, which is consistent with the natural product, are presented below. The spectra were recorded in CDCl₃.



Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	170.1	-	-	-
2	129.8	5.95	d	11.5
3	143.5	7.31	d	11.5
4	35.1	2.64	m	
5	70.2	4.01	dd	10.5, 4.5
6	36.4	1.85, 2.15	m	
7	34.2	2.35	m	_
8	131.2	5.68	dd	10.0, 2.5
9	128.9	5.58	d	10.0
10	45.3	2.89	m	
11	42.1	2.51	m	
12	209.8	-	-	-
13	50.1	2.78	q	7.0
14	15.8	1.15	d	7.0
15	17.2	1.01	S	
16	29.8	1.75	m	
17	25.4	1.45, 1.65	m	
18	31.5	1.25, 1.55	m	
19	21.3	0.95	t	7.5

Table 3: ¹H and ¹³C NMR Data for **Macquarimicin A** (in CDCl₃). Data extracted from the total synthesis report by Munakata et al., 2003.[3]



Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λmax (nm)	Reference
Methanol	225	Hochlowski et al., 1995

Table 4: UV-Vis Absorption Data for Macquarimicin A.

Experimental Protocols Isolation and Purification of Macquarimicin A

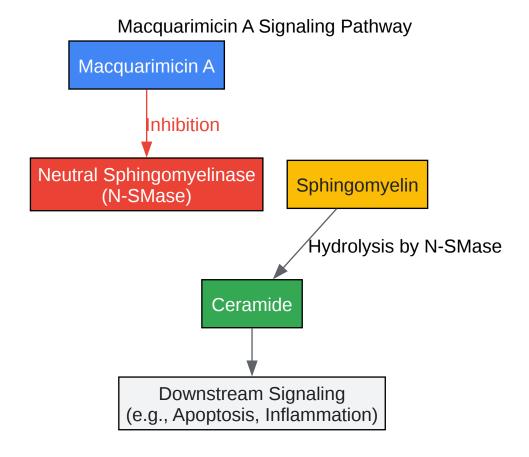
The following protocol is a summary of the method described by Hochlowski et al. for the isolation of **Macquarimicin A** from Micromonospora chalcea.



Extraction Centrifugation of Micromonospora chalcea Extraction Centrifugation of fermentation broth Extraction of supernatant with ethyl acetate Combine and concentrate extracts Purification Silica gel column chromatography Preparative HPLC Final Product

Pure Macquarimicin A





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